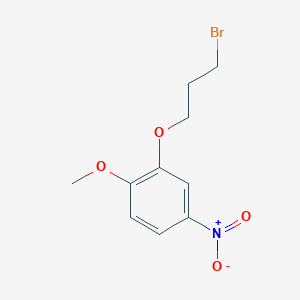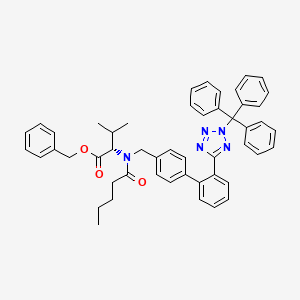
Glucomoringin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Glucomoringin can be extracted from Moringa oleifera using various methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from plant extracts . The extraction process typically involves grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then subjected to HPLC for purification .
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Moringa oleifera, followed by mechanical extraction and purification processes. The leaves, seeds, and other parts of the plant are harvested and processed to obtain the glucosinolate-rich extract. This extract is then purified using techniques such as HPLC to isolate this compound .
化学反应分析
Types of Reactions
Glucomoringin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme is commonly used to hydrolyze this compound into its active isothiocyanate form.
Oxidation and Reduction: Standard oxidizing and reducing agents can be used to modify the chemical structure of this compound, although specific conditions and reagents depend on the desired outcome.
Major Products
The primary product of this compound hydrolysis is 4-(α-L-rhamnosyloxy)benzyl isothiocyanate (moringin), which exhibits significant biological activity .
科学研究应用
作用机制
Glucomoringin exerts its effects primarily through its hydrolysis product, moringin. Moringin interacts with various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes . This compound also modulates phase 2 detoxification enzymes, contributing to its chemoprotective properties .
相似化合物的比较
Glucomoringin is unique among glucosinolates due to its additional sugar moiety, which enhances its stability and bioactivity . Similar compounds include:
Sulforaphane: Found in broccoli, known for its potent anticancer properties.
Glucoraphanin: Another glucosinolate from broccoli, which is a precursor to sulforaphane.
Sinigrin: Found in mustard seeds, known for its antimicrobial properties.
This compound stands out due to its unique structure and the specific health benefits associated with Moringa oleifera .
属性
分子式 |
C20H28KNO14S2 |
|---|---|
分子量 |
609.7 g/mol |
IUPAC 名称 |
potassium;[(E)-[1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]ethylidene]amino] sulfate |
InChI |
InChI=1S/C20H29NO14S2.K/c1-8-13(23)15(25)17(27)19(32-8)33-10-4-2-9(3-5-10)6-12(21-35-37(29,30)31)36-20-18(28)16(26)14(24)11(7-22)34-20;/h2-5,8,11,13-20,22-28H,6-7H2,1H3,(H,29,30,31);/q;+1/p-1/b21-12+;/t8-,11+,13-,14+,15+,16-,17+,18+,19-,20-;/m0./s1 |
InChI 键 |
OVFNULRBAJGUQL-FNPJROJFSA-M |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C/C(=N\OS(=O)(=O)[O-])/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O.[K+] |
规范 SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=NOS(=O)(=O)[O-])SC3C(C(C(C(O3)CO)O)O)O)O)O)O.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
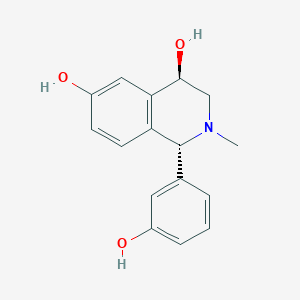
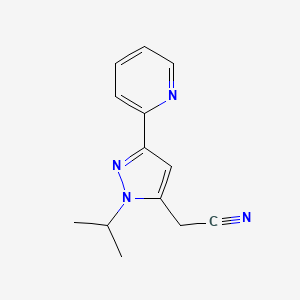
![tert-Butyl 7-(2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13425933.png)
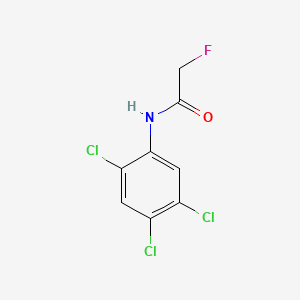
![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)

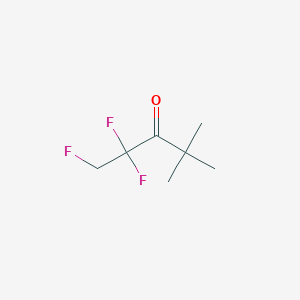
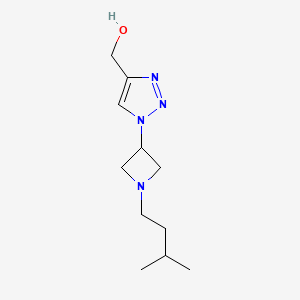

![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B13425968.png)
